molecular formula C19H24FN3O3 B3322086 Norfloxacin Isopropyl Ester CAS No. 1415841-37-0

Norfloxacin Isopropyl Ester

Cat. No. B3322086
CAS RN: 1415841-37-0
M. Wt: 361.4 g/mol
InChI Key: DDWZXYINJYFFPH-UHFFFAOYSA-N
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Description

Norfloxacin Isopropyl Ester is a derivative of Norfloxacin . Norfloxacin is a synthetic antibacterial agent with a broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The parent drug of Norfloxacin Isopropyl Ester is Norfloxacin .


Synthesis Analysis

The synthesis of Norfloxacin Isopropyl Ester involves the use of oligomers obtained from ring-opening polymerization of cyclic esters . These oligomers are used in the synthesis of novel macromolecular prodrugs of Norfloxacin . The structures of the polymers and prodrugs are elucidated by means of MALDI-TOF MS, NMR, and IR studies .


Molecular Structure Analysis

The molecular structure of Norfloxacin Isopropyl Ester is analyzed using various techniques such as MALDI-TOF MS, NMR, and IR studies . The molecular formula of Norfloxacin Isopropyl Ester is C19H24FN3O3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Norfloxacin Isopropyl Ester include ring-opening polymerization of cyclic esters . The oligomers obtained from this process are used in the synthesis of novel macromolecular prodrugs of Norfloxacin .

Mechanism of Action

The mechanism of action of Norfloxacin, the parent drug of Norfloxacin Isopropyl Ester, involves the inhibition of bacterial DNA replication. Norfloxacin binds to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two .

properties

IUPAC Name

propan-2-yl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-4-22-11-14(19(25)26-12(2)3)18(24)13-9-15(20)17(10-16(13)22)23-7-5-21-6-8-23/h9-12,21H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZXYINJYFFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112527
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415841-37-0
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415841-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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